methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound featuring a benzodioxole moiety fused with a thiazolopyridine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step reactions. One common approach includes:
Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the thiazolopyridine structure: This involves the use of fused heteroaryl amines and catalytic tris(dibenzylideneacetone)dipalladium with 2,2′-bis(phenylphosphino)-1,1′-binaphthyl and cesium carbonate as the base.
Final esterification: The methyl ester is formed through an esterification reaction using methyl 3,4-(methylenedioxy)phenylacetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using N-bromosuccinimide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
METHYL 2-[7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These include various aryl acetate and acetic acid derivatives with COX inhibitory and cytotoxic activities.
Uniqueness
METHYL 2-[7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N2O7S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 2-[7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C23H20N2O7S/c1-29-16-8-13(9-17-20(16)32-12-31-17)15-10-18(26)25(14-6-4-3-5-7-14)22-21(15)33-23(28)24(22)11-19(27)30-2/h3-9,15H,10-12H2,1-2H3 |
InChI Key |
VYWDFNAFGQDHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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